N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide: is an organic compound characterized by its unique structural features It consists of a 2,4-dimethylphenyl group attached to a 3,4,5-trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,4-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-dimethylaniline+3,4,5-trimethoxybenzoyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme catalysis. Its ability to form hydrogen bonds makes it a valuable tool for investigating molecular recognition processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The presence of methoxy groups enhances its ability to form hydrogen bonds, facilitating interactions with biological molecules. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylaniline
Comparison: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. This structural feature enhances its reactivity and ability to form hydrogen bonds compared to similar compounds. Additionally, the combination of 2,4-dimethylphenyl and 3,4,5-trimethoxybenzamide moieties provides a distinct chemical profile, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-7-14(12(2)8-11)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCDIXHXWZMFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300825-95-0 |
Source
|
Record name | N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.